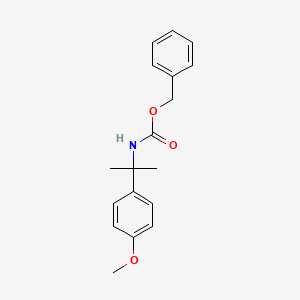

N-Cbz-2-(4-methoxyphenyl)isopropylamine

Description

Properties

IUPAC Name |

benzyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-18(2,15-9-11-16(21-3)12-10-15)19-17(20)22-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEJDJOSGMSNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of N-Cbz-2-(4-methoxyphenyl)isopropylamine typically involves:

- Synthesis of the amine intermediate 2-(4-methoxyphenyl)isopropylamine

- Protection of the amine group using the carbobenzyloxy (Cbz) protecting group

This two-step approach ensures the formation of a stable, isolable protected amine suitable for further synthetic manipulations.

Preparation of 2-(4-methoxyphenyl)isopropylamine

Enzymatic One-Pot Synthesis via Amination of Allylic Alcohols

A highly efficient and enantioselective method involves the one-pot enzymatic amination of 1-(p-methoxyphenyl)prop-2-en-1-ol to yield 1-(p-methoxyphenyl)propan-1-amine, which is closely related to the isopropylamine derivative. This method uses:

- Phosphate buffer (pH 8.5)

- Isopropylamine as the amine donor

- Pyridoxal phosphate (PLP) as a cofactor

- ω-transaminase enzymes (e.g., ATA-251) as biocatalysts

The reaction proceeds under mild conditions (50–60 °C) with high conversion and excellent enantiomeric excess (>97% ee), yielding the chiral amine in good yields (75–85%) after extraction and purification.

| Parameter | Condition |

|---|---|

| Substrate | 1-(p-methoxyphenyl)prop-2-en-1-ol (0.2 mmol) |

| Buffer | Phosphate buffer 100 mM, pH 8.5 |

| Amine donor | 1 M isopropylamine |

| Enzyme | ω-Transaminase ATA-251 (1 mol%) |

| Cofactor | PLP 1 mM |

| Temperature | 50–60 °C |

| Reaction time | 12–24 hours |

| Yield | 75–85% |

| Enantiomeric excess | >97% |

This enzymatic method provides a green and stereoselective route to the amine intermediate, which can be further protected.

Protection of the Amine with Carbobenzyloxy (Cbz) Group

The Cbz protection of the primary amine is a standard method to protect amines during multi-step syntheses. The reaction typically involves:

- Reaction of the free amine with benzyl chloroformate (Cbz-Cl)

- Use of a base such as sodium bicarbonate or triethylamine to neutralize HCl formed

- Solvent: aqueous-organic biphasic system or organic solvent such as dichloromethane

This step results in the formation of this compound with high purity and yield.

Typical Cbz protection conditions:

| Component | Details |

|---|---|

| Amine substrate | 2-(4-methoxyphenyl)isopropylamine |

| Protecting agent | Benzyl chloroformate (Cbz-Cl) |

| Base | NaHCO3 or triethylamine |

| Solvent | Dichloromethane or biphasic aqueous-organic |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–3 hours |

| Workup | Extraction, drying, evaporation |

The product is typically purified by recrystallization or chromatography to afford the protected amine.

Alternative Chemical Synthesis Routes

Reductive Amination of 4-Methoxyacetophenone

An alternative method involves the reductive amination of 4-methoxyacetophenone with ammonia or an amine source, followed by Cbz protection. This chemical route includes:

- Formation of an imine intermediate by condensation of 4-methoxyacetophenone with ammonia or amine

- Reduction of the imine to the amine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation

- Subsequent protection of the amine with Cbz-Cl

This approach is classical but may require careful control of reaction conditions to avoid over-reduction or side reactions.

Summary Table of Preparation Methods

| Step | Method/Conditions | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|

| Enzymatic amination | ω-Transaminase, phosphate buffer, PLP, 50–60 °C, 12–24 h | 75–85 | >97 | Green, stereoselective, mild conditions |

| Cbz protection | Benzyl chloroformate, base, DCM, 0 °C to RT, 1–3 h | High | Not applicable | Standard amine protection step |

| Reductive amination | 4-Methoxyacetophenone, NH3, NaBH3CN or H2/Pd, then Cbz-Cl | Variable | Racemic or chiral if chiral catalyst used | Classical chemical synthesis route |

Research Findings and Notes

- The enzymatic method offers a sustainable and highly enantioselective approach to the amine intermediate, which is crucial for pharmaceutical applications where chirality affects activity.

- The Cbz protection is a well-established, reliable method for amine protection, facilitating downstream synthetic steps without affecting the stereochemistry.

- Chemical reductive amination remains a viable alternative but may require additional purification and chiral resolution steps if enantioselectivity is desired.

- No direct references to the preparation of this compound were found in patents or literature describing unusual or novel routes beyond these classical and enzymatic methods, suggesting these are the most practical and scalable approaches.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-(4-methoxyphenyl)isopropylamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) can be used.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenylisopropylamine.

Reduction: Formation of 2-(4-methoxyphenyl)isopropylamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthesis and Structural Characteristics

N-Cbz-2-(4-methoxyphenyl)isopropylamine, with the chemical formula and CAS Number 1403483-88-4, features a carbobenzyloxy (Cbz) protecting group that enhances its stability and solubility in organic solvents. The presence of the methoxyphenyl group contributes to its lipophilicity, which is advantageous for membrane permeability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and cervical cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

In vitro assessments have shown that certain derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The structure-activity relationship (SAR) studies indicate that modifications to the isopropylamine moiety can enhance COX-2 inhibitory potency, making these compounds potential candidates for treating inflammatory diseases .

Neurological Applications

The design of compounds with acetylcholinesterase inhibitory activity is also a critical focus area. Similar structures have been investigated for their ability to enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. Compounds that inhibit acetylcholinesterase can improve cognitive function by increasing acetylcholine levels in synaptic clefts .

Case Study: Anticancer Activity

A study evaluating the anticancer properties of this compound analogs revealed promising results against human cancer cell lines. The compounds were assessed for their ability to induce apoptosis through caspase activation pathways, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .

Case Study: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory capabilities of similar derivatives through carrageenan-induced paw edema models in rats. The results indicated that specific substitutions on the phenyl ring enhanced anti-inflammatory efficacy, providing insights into optimizing lead compounds for therapeutic use .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-Cbz-2-(4-methoxyphenyl)isopropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the methoxyphenyl ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

(a) (R)-1-(4-Methoxyphenyl)propan-2-amine

- Structure : Lacks the Cbz protecting group but retains the 4-methoxyphenyl and isopropylamine backbone.

- Synthesis: Produced via ω-transaminase-catalyzed reactions using isopropylamine as an amino donor, achieving 60% conversion and 84% enantiomeric excess (ee) .

- Applications : Intermediate for formoterol (bronchodilator) synthesis.

(b) (R)-1-Methyl-3-phenylpropylamine

- Structure : Contains a phenylpropylamine chain without the 4-methoxy substituent.

- Synthesis : Achieves 29% conversion and 99% ee using similar enzymatic methods .

- Applications : Precursor for dilevalol (antihypertensive).

(c) Glyphosate Isopropylamine Salt

Comparative Analysis Table

Reactivity and Functional Differences

- Protecting Group Impact : The Cbz group in this compound reduces reactivity compared to unprotected amines like (R)-1-(4-methoxyphenyl)propan-2-amine, which participate directly in transamination reactions .

- Amino Donor Role: Isopropylamine itself acts as a donor in enzymatic synthesis of chiral amines but lacks the structural complexity of Cbz-protected derivatives .

- Safety Profile : Isopropylamine is highly flammable and requires stringent safety protocols (e.g., emergency showers, PPE) , whereas Cbz-protected derivatives are less volatile but may pose handling challenges due to organic solvent use.

Industrial and Research Relevance

Biological Activity

N-Cbz-2-(4-methoxyphenyl)isopropylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a carbobenzyloxy (Cbz) protecting group attached to an isopropylamine backbone, with a methoxy-substituted phenyl ring. This structure suggests potential interactions with biological targets that may lead to therapeutic effects.

Antiinflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| This compound | TBD | TBD |

The specific IC50 values for this compound are yet to be established, but its structural similarities suggest potential efficacy against these targets .

Cytotoxicity and Anticancer Activity

Preliminary studies on related compounds have shown promising anticancer activity. For example, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HT-29 | TBD |

| MCF-7 | TBD |

| HeLa | TBD |

These findings suggest that this compound may also exhibit cytotoxicity against cancer cells, although specific data for this compound is still needed .

The mechanisms through which this compound exerts its biological effects may involve modulation of inflammatory pathways and direct interaction with cellular signaling pathways pertinent to cancer progression.

Inhibition of COX Enzymes

Inhibition of COX enzymes leads to decreased production of prostaglandins, which play a pivotal role in inflammation and pain signaling. This mechanism is crucial for the anti-inflammatory activity observed in similar compounds.

Influence on Cell Proliferation

Compounds with structural similarities have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells, suggesting that this compound might share these properties.

Q & A

Q. What are the key synthetic routes for N-Cbz-2-(4-methoxyphenyl)isopropylamine, and how do reaction conditions influence yield?

this compound can be synthesized via biocatalytic transamination or chemical coupling. A biocatalytic approach involves ω-transaminases (ω-TAs) using isopropylamine as an amino donor. For example, immobilized ω-TAs on monolithic silica supports enabled enantioselective synthesis of structurally similar amines, achieving up to 60% conversion with 84% enantiomeric excess (ee) . Chemically, the compound is synthesized by coupling N-Cbz-protected intermediates (e.g., N-Cbz-2-(methylamino)ethanol) with aryl ketones under amine catalysis. Triethylamine (TEA) and diisopropylamine (DIPA) are often used as bases, with silica gel purification yielding ~63% over three steps . Key variables include pH (optimized at 7), temperature (37°C), and molar ratios of substrates (e.g., 1:10 ketone:isopropylamine) .

Q. What purification and characterization methods are recommended for this compound?

- Purification : Silica gel chromatography is standard for isolating intermediates and final products. For example, phosphoramidite intermediates derived from N-Cbz-2-(methylamino)ethanol are purified using silica gel with gradient elution .

- Characterization :

- HPLC : Used to monitor reaction progress and quantify substrate/product ratios. Achiral columns (e.g., C18) separate products, while chiral columns or Marfey’s reagent derivatization (with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) determine enantiomeric excess .

- NMR/LC-MS : Confirm structural integrity and purity (>98%) .

Advanced Research Questions

Q. How can biocatalytic efficiency be optimized for enantioselective synthesis of this compound?

A Design of Experiments (DoE) approach, such as Plackett-Burman design, identifies critical parameters. For example:

| Variable (X) | Factor | Impact on Conversion (Y1 at 4h) | Impact on Conversion (Y2 at 24h) |

|---|---|---|---|

| X1 (pH) | +1.37 | +0.326 | |

| X4 (enzyme loading) | +2.06 | +2.32 | |

| X7 (substrate ratio) | -1.05 | -1.01 |

Key findings: Higher enzyme loading (X4) and pH (X1) improve yields, while imbalanced substrate ratios (X7) reduce efficiency. Continuous-flow reactors with immobilized ω-TAs (e.g., ATA@NITQ-2) achieve 94% conversion at 13h contact time, maintaining activity for >160h .

Q. How to resolve contradictions in reported conversion yields for transaminase-catalyzed reactions?

Discrepancies arise from differences in:

- Amino donor selection : Isopropylamine outperforms alanine in yield (60% vs. <30%) due to better kinetic stability .

- Cofactor regeneration : Pyruvate decarboxylase addition increases yields by 15–20% by shifting equilibrium .

- Solvent systems : Isopropylamine/phosphate buffer (50:50 v/v) with 10% DMSO enhances solubility and enzyme stability .

Q. What analytical strategies ensure accurate determination of enantiomeric excess (ee)?

- Derivatization : Marfey’s reagent reacts with amine groups, enabling chiral separation via HPLC. For example, derivatized (R)-1-(4-methoxyphenyl)propan-2-amine shows 99% ee using this method .

- Chiral columns : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers without derivatization, validated against racemic standards .

Methodological Challenges and Solutions

Q. How to scale up synthesis while maintaining enantioselectivity?

- Immobilized Enzyme Reactors (IMERs) : Covalently bound ω-TAs on epoxy monolithic silica retain >90% activity after 20 days in continuous flow, achieving 93% conversion at 37°C .

- Process monitoring : In-line HPLC coupled with switching valves allows real-time quantification of substrates and products .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

- Low yields in chemical synthesis : Side reactions during coupling steps reduce efficiency. Use of Boc/Cbz-protected intermediates and low-temperature (-20°C) storage minimizes degradation .

- Biocatalyst instability : ω-TAs lose activity at high substrate concentrations. Co-immobilization with cofactors (PLP) and optimized buffering (pH 7, 100 mM phosphate) enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.